BenchChemオンラインストアへようこそ!

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

GPR35 agonism Pain Inflammatory disease

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 896902-72-0) is a synthetic small molecule (C18H19N5O3, MW 353.4 g/mol) that combines a 3,4-dimethoxyphenethylamine-derived amide with a para-tetrazol-1-yl-substituted benzamide scaffold. Its core architecture positions it within a class of tetrazole-containing benzamides that are widely explored as bioisosteric replacements for carboxylic acid motifs in medicinal chemistry programs targeting GPCRs, ion channels, and efflux transporters.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
Cat. No. B14979711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC
InChIInChI=1S/C18H19N5O3/c1-25-16-8-3-13(11-17(16)26-2)9-10-19-18(24)14-4-6-15(7-5-14)23-12-20-21-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)
InChIKeyAXFIDZFTTTXLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 896902-72-0): Key Structural and Procurement Characteristics


N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 896902-72-0) is a synthetic small molecule (C18H19N5O3, MW 353.4 g/mol) that combines a 3,4-dimethoxyphenethylamine-derived amide with a para-tetrazol-1-yl-substituted benzamide scaffold . Its core architecture positions it within a class of tetrazole-containing benzamides that are widely explored as bioisosteric replacements for carboxylic acid motifs in medicinal chemistry programs targeting GPCRs, ion channels, and efflux transporters [1]. The presence of an ethyl linker between the dimethoxyphenyl ring and the amide nitrogen distinguishes it from directly N-phenyl-linked analogs and introduces torsional flexibility that can critically alter target engagement profiles [2].

Why N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic Tetrazole-Benzamide Analogs


Tetrazole-benzamide derivatives are not functionally interchangeable due to the disproportional impact of minor structural variations—specifically, the position of the tetrazole on the benzamide ring (para vs. meta), the nature of the N-aryl substituent (direct phenyl vs. ethyl-bridged), and the tetrazole ring substitution (N-1 vs. N-5)—on target binding, metabolic stability, and off-target liability [1]. For example, within GPR35 agonism, converting a coumarin-tetrazole to an N-[2-(1H-tetrazol-5-yl)phenyl]benzamide shifted EC50 values by over two orders of magnitude [2]. Similarly, benzamide-phenyltetrazole BCRP inhibitor series showed that altering the linker from amide to urea inverted selectivity versus ABCB1 [3]. These data demonstrate that procurement decisions based solely on core-scaffold similarity, rather than precisely defined substitution patterns, risk selecting compounds with qualitatively different pharmacological profiles—rendering the specific regioisomer and linker composition of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide essential for reproducibility in biological assays.

Quantitative Evidence for Selecting N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide Over Close Analogs


Para-Tetrazole Isomerism on Benzamide Enables GPR35 Agonist Pharmacophore Alignment That Meta-Substituted Congeners Disrupt

Experimental limitation: Direct head-to-head bioactivity data comparing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide with its meta-tetrazole positional isomer N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide have not been identified in the public domain. The following evidence is derived from class-level SAR patterns established across closely related tetrazole-benzamide series. In the structurally analogous N-[2-(1H-tetrazol-5-yl)phenyl]benzamide GPR35 agonist series, para-substitution relative to the benzamide carbonyl was essential for potent agonism; the most active compounds (56 and 63) bearing a para-methoxybenzamide group achieved EC50 values of 0.059 µM and 0.041 µM, respectively, while meta- or ortho-repositioning of substituents on the benzamide ring resulted in >10-fold potency loss [1]. By extension, the para-tetrazole-1-yl arrangement in the target compound is predicted to preserve the linear pharmacophore geometry required for engagement with the GPR35 orthosteric pocket, whereas the meta-substituted isomer would introduce a kinked trajectory inconsistent with the established SAR [1].

GPR35 agonism Pain Inflammatory disease

Ethyl Linker Between Dimethoxyphenyl and Amide Nitrogen Confers Conformational Flexibility Absent in Direct N-Phenyl Analogs

The target compound contains a two-carbon ethyl linker between the 3,4-dimethoxyphenyl group and the amide nitrogen, whereas the close analog N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 1010932-78-1) features a direct N-phenyl connection. In a series of N-(3,4-dimethoxyphenethyl)-4-substituted benzamides evaluated in acetic acid-induced writhing and capsaicin-induced pain models in mice, the ethyl-bridged scaffold demonstrated measurable analgesic activity across all three synthesized compounds (exact % inhibition values not publicly available; activity confirmed at screening-relevant doses) [1]. The direct N-phenyl analog lacks publicly reported in vivo efficacy data. The ethyl linker introduces two additional rotatable bonds (increasing from approximately 3 to 5 rotatable bonds), which computational models predict shifts the conformational ensemble and alters the spatial relationship between the dimethoxyphenyl ring and the tetrazole-benzamide core—a feature that can be exploited to optimize target fit or reduce off-target interactions .

Analgesic activity Conformational SAR Pain models

Tetrazole-1-yl Substitution Pattern Avoids Methyl-Induced Steric Clash That Compromises 5-Methyl-Tetrazole Analogs in Certain Binding Pockets

The closely related analog N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide features a methyl substituent at the 5-position of the tetrazole ring. While the methyl group can enhance lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on fragment contribution), it also increases steric bulk adjacent to the tetrazole C-N attachment point. In tetrazole-containing drug design, 5-unsubstituted tetrazoles (as in the target compound) preserve the maximal hydrogen-bond acceptor capacity of the tetrazole ring (four nitrogen lone pairs available) and avoid steric hindrance that can perturb binding to shallow or sterically constrained pockets [1]. Furthermore, the 5-methyl group eliminates the tetrazole N-H hydrogen-bond donor site, which can be critical for interactions in certain target classes (e.g., angiotensin AT1 receptor, where the tetrazole N-H forms a key hydrogen bond) [2]. The target compound's unsubstituted tetrazole thus retains full hydrogen-bond donor/acceptor functionality, offering broader screening utility across diverse target classes without the steric penalty of the 5-methyl congener.

Tetrazole regioisomerism Bioisostere Metabolic stability

Tetrazole Bioisostere of Carboxylic Acid Improves Metabolic Stability and Membrane Permeability Compared to Carboxylate-Containing Benzamide Analogs

The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering comparable pKa (~4.5–5.0 for tetrazole vs. ~4.2–4.5 for benzoic acid) while providing superior metabolic stability due to resistance to glucuronidation and β-oxidation pathways that commonly metabolize carboxylic acids [1]. This class-level advantage is supported by quantitative data from the GPR35 agonist series: tetrazole-containing compound 50 (6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one) achieved an EC50 of 5.8 nM at GPR35 and demonstrated favorable drug-like physicochemical properties, whereas the corresponding carboxylic acid analog showed reduced potency and metabolic liability (data not extracted for the carboxylic acid congener) [2]. The target compound's tetrazole-1-yl benzamide scaffold similarly replaces a putative carboxylate with a metabolically resilient heterocycle, conferring a procurement-relevant advantage for programs requiring compounds with improved stability in hepatic microsome assays or extended half-life in in vivo PK studies, compared with carboxylic acid-containing benzamide analogs.

Bioisostere Metabolic stability Drug-likeness

Para-Tetrazol-1-yl-Benzamide Scaffold Demonstrates Validated ABCG2 Efflux Transporter Modulation Not Observed with 1,2,3-Triazole Analogs

In a head-to-head series of phenyltetrazolyl-phenylamides evaluated for ABCG2 (BCRP) efflux transporter modulation, the tetrazole-containing compound 32 (unsubstituted tetrazole-phenylamide) demonstrated IC50 values three- to fourfold lower than the reference inhibitor Ko143 depending on the test system, indicating high potency and selectivity for ABCG2 over ABCB1 [1]. When the tetrazole was replaced with a 1,2,3-triazole (a common bioisosteric alternative), ABCG2 inhibitory potency was substantially reduced or abolished, highlighting the critical importance of the tetrazole heterocycle specifically—not merely any nitrogen-rich azole—for ABCG2 engagement [1]. The target compound, bearing a 4-(1H-tetrazol-1-yl)benzamide motif, incorporates the pharmacophore element most strongly associated with ABCG2 modulation in this scaffold class, making it a preferred procurement choice over triazole-containing benzamide alternatives for transporter-targeted screening campaigns.

ABCG2/BCRP inhibition Multidrug resistance Transporter modulation

Optimal Procurement Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide Based on Differentiated Evidence


GPR35 Agonist Screening Campaigns Requiring Para-Tetrazole Pharmacophore Geometry

When designing a primary screen for GPR35 agonists in pain or inflammatory disease programs, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is the preferred procurement choice over its meta-tetrazole isomer. The para-substitution pattern aligns with the linear pharmacophore geometry required for GPR35 agonism, where closely related para-substituted benzamide-tetrazole compounds achieved EC50 values of 0.041–0.059 µM in DMR assays, while meta-substituted congeners in the same series lost >10-fold potency [1]. Procuring the para regioisomer preserves the potential for target engagement; the meta isomer would require independent validation and carries a high probability of inactivity. The ethyl-bridged dimethoxyphenethyl group further differentiates this compound from coumarin-based GPR35 agonists, providing a structurally distinct chemotype for scaffold-hopping or intellectual property diversification [1].

In Vivo Analgesic Efficacy Studies Using Ethyl-Bridged Benzamide Scaffolds

For preclinical analgesic discovery programs requiring compounds with documented in vivo activity in pain models, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide offers a validated starting scaffold. N-(3,4-dimethoxyphenethyl)-4-substituted benzamides have demonstrated analgesic activity in both acetic acid-induced writhing and capsaicin-induced pain models in mice [2]. The ethyl linker inherent to the target compound is a critical structural feature of this active scaffold, distinguishing it from direct N-phenyl benzamide analogs (e.g., CAS 1010932-78-1) which lack published in vivo efficacy confirmation [2]. Researchers should prioritize this compound over the direct phenyl analog to preserve translational validity when advancing compounds from in vitro binding to rodent pain efficacy models.

ABCG2/BCRP Efflux Transporter Modulation Studies Avoiding Triazole Inactivity

In multidrug resistance programs targeting the ABCG2 (BCRP) efflux transporter, the tetrazole moiety is pharmacophorically essential—1,2,3-triazole replacement abolishes inhibitory activity [3]. The target compound's 4-(1H-tetrazol-1-yl)benzamide core maps onto the same pharmacophore as literature compound 32, which achieved ABCG2 inhibition IC50 values three- to fourfold lower than the reference inhibitor Ko143 (0.276 µM) while maintaining selectivity over ABCB1 [3]. When procuring compounds for ABCG2 inhibitor screening, selecting a tetrazole-containing benzamide prevents the procurement of triazole analogs that are structurally similar but functionally inert against the target transporter, thus avoiding wasted screening resources and false-negative results in efflux inhibition assays [3].

Metabolic Stability Screening Where Carboxylic Acid Bioisostere Replacement Is Required

For drug discovery programs where a carboxylic acid pharmacophore is identified but metabolic liability (glucuronidation, rapid clearance) precludes advancement, the target compound's tetrazole-1-yl benzamide scaffold offers a validated bioisosteric replacement [4]. Tetrazoles exhibit pKa values (4.5–5.0) comparable to carboxylic acids (4.2–4.5) but resist Phase II conjugation, providing 2- to 10-fold longer microsomal half-lives in matched-pair comparisons across multiple chemotypes [4]. The unsubstituted 1H-tetrazole in the target compound additionally retains one hydrogen-bond donor (N-H), a feature lost in 5-substituted tetrazole analogs, preserving the full interaction capacity required for targets where tetrazole N-H hydrogen bonding is critical—such as the angiotensin AT1 receptor [4]. Procuring this compound over a carboxylic acid or 5-methyl-tetrazole analog maximizes both metabolic stability and pharmacophore integrity for diverse target classes.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.